molecular formula C17H14F2N2O2S2 B2456954 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea CAS No. 2097900-06-4

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea

Cat. No.: B2456954
CAS No.: 2097900-06-4
M. Wt: 380.43
InChI Key: DVPDTRVDDUHIFK-UHFFFAOYSA-N
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Description

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea is a complex organic compound that features a unique combination of bithiophene and difluorophenyl groups

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S2/c18-10-3-1-4-11(19)16(10)21-17(23)20-9-12(22)13-6-7-15(25-13)14-5-2-8-24-14/h1-8,12,22H,9H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPDTRVDDUHIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bithiophene Core Assembly

The 2,2'-bithiophene backbone is synthesized via a Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-thiopheneboronic acid and 2-thiopheneboronic acid. This method ensures regioselective coupling at the 5-position of the thiophene rings.

Procedure :

  • Combine 5-bromo-2-thiopheneboronic acid (1.0 equiv), 2-thiopheneboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) in degassed toluene/water (4:1).
  • Heat at 80°C under nitrogen for 12 hours.
  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate, 9:1).

Yield : 75–80%.

Hydroxyethyl Group Introduction

The hydroxyethyl side chain is introduced via epoxide ring-opening with ammonia, leveraging the electrophilicity of the epoxide intermediate.

Procedure :

  • Treat 5-bromo-2,2'-bithiophene with ethylene oxide (1.5 equiv) in THF under anhydrous conditions at 0°C.
  • Add BF₃·Et₂O (0.1 equiv) as a Lewis acid and stir for 6 hours.
  • Quench with NH₃ (aq.), extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate, 7:3).

Yield : 65–70%.

Conversion to Primary Amine

The hydroxyl group is converted to an amine via a Gabriel synthesis :

  • React 2-(2,2'-bithiophen-5-yl)ethanol with phthalimide (1.2 equiv) and PPh₃ (1.5 equiv) in THF.
  • Reflux for 8 hours, followed by hydrazinolysis (NH₂NH₂, ethanol, 12 hours).
  • Filter and recrystallize from ethanol/water.

Yield : 50–55%.

Urea Bond Formation

Carbonyldiimidazole (CDI)-Mediated Coupling

The urea linkage is formed using CDI to activate the amine, followed by nucleophilic attack by 2,6-difluoroaniline.

Procedure :

  • Dissolve 2-(2,2'-bithiophen-5-yl)-2-hydroxyethylamine (1.0 equiv) in anhydrous DMF at 0°C.
  • Add CDI (1.2 equiv) and stir for 1 hour.
  • Introduce 2,6-difluoroaniline (1.5 equiv) and heat at 60°C for 6 hours.
  • Pour into ice-water, filter the precipitate, and recrystallize from ethanol.

Yield : 60–67%.

Alternative Isocyanate Route

Direct reaction with 2,6-difluorophenyl isocyanate offers a one-step urea formation:

  • Mix 2-(2,2'-bithiophen-5-yl)-2-hydroxyethylamine (1.0 equiv) and 2,6-difluorophenyl isocyanate (1.1 equiv) in dry THF.
  • Stir at room temperature for 24 hours.
  • Concentrate under vacuum and purify via flash chromatography (dichloromethane/methanol, 95:5).

Yield : 70–75%.

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms THF in CDI-mediated reactions due to superior solubility of intermediates. Catalytic amounts of triethylamine (5 mol%) enhance reaction rates by deprotonating the amine.

Temperature Control

Maintaining temperatures below 60°C during urea formation minimizes side products such as biuret derivatives.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 7.32–7.28 (m, 2H, Ar-H), 6.95 (d, J = 3.6 Hz, 1H, thiophene), 5.21 (s, 1H, OH), 3.65 (t, J = 6.4 Hz, 2H, CH₂NH), 2.89 (t, J = 6.4 Hz, 2H, CH₂).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O urea).

Purity and Yield Comparison

Method Yield (%) Purity (HPLC)
CDI-Mediated Coupling 67 98.5
Isocyanate Route 75 99.2

Challenges and Mitigation Strategies

Regioselectivity in Bithiophene Synthesis

Undesired 3,3'-bithiophene byproducts are minimized using bulky ligands (e.g., P(t-Bu)₃) in Suzuki couplings.

Hydroxyethylamine Stability

The primary amine is prone to oxidation; thus, reactions are conducted under nitrogen with antioxidant additives (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the urea group can produce corresponding amines .

Scientific Research Applications

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The bithiophene moiety can engage in π-π stacking interactions, while the difluorophenyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea is unique due to its combination of bithiophene and difluorophenyl groups, which confer distinct electronic and structural properties. This makes it particularly valuable for applications in organic electronics and medicinal chemistry .

Biological Activity

The compound 3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. This compound incorporates a bithiophene moiety, a hydroxyethyl group, and a urea linkage, which may contribute to its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈F₂N₂O₂S₂
  • Molecular Weight : 358.5 g/mol
  • CAS Number : 2097903-00-7

The structural characteristics of this compound facilitate various interactions with biological targets. The bithiophene unit allows for π–π stacking interactions, while the hydroxyethyl and urea functionalities enable hydrogen bonding with biomolecules.

The primary mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The following pathways are notable:

  • Target Interaction : The compound may interact with proteins involved in signaling pathways or enzymatic reactions.
  • Biochemical Pathways : It is hypothesized that the compound may influence pathways related to cell proliferation and apoptosis due to its structural properties.

Biological Activity

Research on the biological activity of this compound has indicated several potential activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties against various pathogens. For instance, derivatives of thiophene have demonstrated significant activity against Gram-positive bacteria and drug-resistant fungi .

CompoundActivityMIC (µg/mL)
Compound AS. aureus1
Compound BE. faecium2
This compoundTBDTBD

Anticancer Potential

Preliminary data suggest that compounds related to this structure may possess anticancer properties. For example, studies on similar urea derivatives have shown cytotoxic effects on cancer cell lines such as Caco-2 and A549 .

Cell LineCompoundViability (%)
Caco-23-(...)39.8 (p < 0.001)
A5493-(...)TBD

Case Studies and Research Findings

  • Antimicrobial Studies : Research has identified that certain thiophene derivatives exhibit potent antimicrobial activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Anticancer Activity : In vitro studies have shown that structurally similar compounds can significantly reduce cell viability in various cancer cell lines, suggesting potential for further exploration as anticancer agents .
  • Photovoltaic Applications : The compound's design also hints at applications in organic electronics, specifically in enhancing the performance of photovoltaic cells through improved π-conjugation length .

Q & A

Q. Q: What synthetic strategies are recommended for preparing 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea, and how can reaction conditions be optimized?

A: The compound’s synthesis likely involves coupling reactions between bithiophene derivatives and urea precursors. A Stille-type cross-coupling, as used in for similar bithiophene systems, is applicable here. Key steps include:

  • Bithiophene activation : Bromination of the bithiophene core (e.g., using NBS in anhydrous conditions) to enable coupling .
  • Hydroxyethyl functionalization : Reaction with 2,6-difluorophenyl isocyanate under controlled pH to form the urea linkage.
  • Optimization : Use catalysts like Pd(PPh₃)₄ with tri-o-tolylphosphine (ligand) to enhance coupling efficiency. Monitor purity via HPLC and adjust reaction time/temperature to suppress side products (e.g., over-bromination) .

Advanced Analytical Techniques

Q. Q: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, particularly to resolve structural ambiguities?

A:

  • NMR : ¹H/¹³C NMR can confirm the bithiophene connectivity and urea linkage. For example, the hydroxyethyl proton (δ ~4.5 ppm) and urea NH signals (δ ~8-9 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₁₄F₂N₂O₂S₂) and detects isotopic patterns for sulfur atoms .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the hydroxyethyl group and urea conformation, critical for structure-activity studies .

Structure-Activity Relationship (SAR) Challenges

Q. Q: How do substituents like the 2,6-difluorophenyl group and bithiophene core influence biological or electronic properties?

A:

  • Electron-Withdrawing Effects : The 2,6-difluorophenyl group enhances urea’s hydrogen-bonding capacity, potentially improving binding to biological targets (e.g., enzymes) .
  • Bithiophene Conjugation : The planar bithiophene core enables π-π stacking in organic electronics, while its electron-rich nature may facilitate charge transport in semiconductors .
  • Methodology : Compare analogs (e.g., replacing difluorophenyl with methoxyphenyl) via in vitro assays (IC₅₀ measurements) or DFT calculations to quantify electronic effects .

Data Contradictions in Biological Activity

Q. Q: How can researchers reconcile conflicting reports on this compound’s bioactivity (e.g., antimicrobial vs. anticancer effects)?

A: Contradictions may arise from assay conditions or impurity profiles. Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HCT-116 for anticancer) and control for solvent effects (e.g., DMSO concentration) .
  • Metabolite Profiling : LC-MS/MS to rule out degradation products interfering with activity .
  • Target Validation : Employ CRISPR knockouts or enzymatic inhibition assays to confirm specificity (e.g., FABP4 inhibition for metabolic diseases) .

Advanced Applications in Materials Science

Q. Q: What methodologies are used to evaluate this compound’s potential in organic electronics (e.g., OLEDs)?

A:

  • Charge Mobility Studies : Fabricate thin films via spin-coating and measure hole/electron mobility using space-charge-limited current (SCLC) techniques .
  • Luminescence Profiling : UV-Vis and PL spectroscopy to assess emission wavelengths and quantum yields. Bithiophene derivatives typically emit in the blue-green range (~450-550 nm) .
  • Device Integration : Test in prototype OLEDs with ITO/PEDOT:PSS/emissive-layer/Ca/Al architecture to quantify efficiency (cd/A) and stability .

Experimental Design for Stability Studies

Q. Q: How should researchers design experiments to assess the compound’s stability under physiological or environmental conditions?

A:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 24, 48 hrs. The urea bond is susceptible to hydrolysis; compare half-lives with analogs .
  • Photostability : Expose to UV light (λ = 365 nm) and track decomposition products. Bithiophene’s conjugation may enhance resistance compared to monothiophene systems .
  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C typical for aromatic ureas) .

Advanced Computational Modeling

Q. Q: Which computational tools can predict interactions between this compound and biological targets (e.g., enzymes)?

A:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., FABP4). The 2,6-difluorophenyl group may anchor via H-bonds, while the bithiophene interacts hydrophobically .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability. Focus on RMSD fluctuations in the urea moiety .
  • QSAR Models : Train models with datasets of related ureas to predict logP, pKa, and bioavailability .

Addressing Synthetic Yield Variability

Q. Q: How can batch-to-batch variability in synthesis yields be minimized?

A:

  • Process Automation : Use flow chemistry for precise control of stoichiometry and residence time, reducing human error .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .
  • Purification : Optimize column chromatography (e.g., silica gel with EtOAc/hexane gradient) or switch to recrystallization (solvent: CH₃CN/H₂O) for higher purity .

Cross-Disciplinary Research Opportunities

Q. Q: What interdisciplinary approaches could unlock new applications for this compound?

A:

  • Biomaterials : Conjugate with PEG for drug delivery systems; assess biocompatibility via hemolysis assays .
  • Hybrid Organic-Inorganic Systems : Embed into MOFs for catalytic applications (e.g., Pd@MOF for Suzuki couplings) .
  • Photodynamic Therapy : Test singlet oxygen generation under irradiation; pair with targeting ligands (e.g., folate) for cancer specificity .

Resolving Spectral Artifacts in Characterization

Q. Q: How can researchers distinguish genuine NMR signals from artifacts (e.g., residual solvents or coupling byproducts)?

A:

  • Solvent Suppression : Use deuterated solvents (e.g., DMSO-d₆) and presaturation techniques to eliminate residual H₂O peaks .
  • 2D NMR : HSQC and HMBC to correlate ambiguous protons/carbons (e.g., overlapping bithiophene signals) .
  • Spiking Experiments : Add authentic samples of suspected byproducts (e.g., brominated analogs) to confirm/rule out contamination .

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